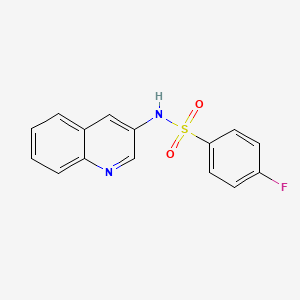

4-FLUORO-N-(QUINOLIN-3-YL)BENZENESULFONAMIDE

Description

Overview of Quinoline (B57606) and Sulfonamide Pharmacophores in Medicinal Chemistry

The quinoline ring system, a fused bicyclic heterocycle containing nitrogen, is a privileged structure in drug discovery. frontiersin.orgnih.gov Found in numerous natural products, most famously the antimalarial alkaloid quinine, quinoline and its derivatives exhibit a vast array of pharmacological activities. researchgate.net These include anticancer, antimalarial, antibacterial, antifungal, antiviral, and anti-inflammatory properties. frontiersin.orgresearchgate.netnih.gov The versatility of the quinoline scaffold allows for functionalization at various positions, enabling chemists to fine-tune its biological effects. frontiersin.orgnih.gov

Similarly, the sulfonamide group (-SO₂NH-) is a critical pharmacophore that forms the basis of a wide range of therapeutic agents. openaccesspub.org The discovery of sulfonamide antibacterial drugs in the 1930s marked a new era in medicine. researchgate.net Beyond their antimicrobial effects, sulfonamide derivatives have been developed as diuretics, anticonvulsants, anti-inflammatory agents (including COX-2 inhibitors), and anticancer agents. openaccesspub.orgnih.gov The sulfonamide moiety can act as a hydrogen bond donor and acceptor and is often used as a bioisostere for other functional groups, such as amides. openaccesspub.orgmdpi.com

Historical Context and Evolution of Quinoline-Sulfonamide Derivatives in Research

The proven therapeutic value of both quinoline and sulfonamide moieties has logically led researchers to explore the potential of hybrid molecules that contain both scaffolds. researchgate.net This combination has been investigated for several decades, with the goal of developing compounds that exhibit synergistic or novel biological activities. Early research often focused on leveraging the established antimicrobial properties of both groups. Over time, the scope of investigation has broadened significantly, with contemporary reports describing quinoline-sulfonamide derivatives with a wide spectrum of biological activities, including anticancer, antiviral, and enzyme inhibitory effects. mdpi.com The development of synthetic methods to conveniently link these two fragments has been a continuous focus for organic and medicinal chemists, leading to a diverse library of compounds for biological screening. researchgate.net

Rationale for Investigating 4-FLUORO-N-(QUINOLIN-3-YL)BENZENESULFONAMIDE and its Derivatives

The specific structure of 4-fluoro-N-(quinolin-3-yl)benzenesulfonamide is the result of rational drug design principles. The rationale for its investigation is multifaceted:

Scaffold Combination : It combines the pharmacologically active quinoline and benzenesulfonamide (B165840) cores, creating a hybrid with the potential for unique biological interactions. researchgate.net

Fluorine Substitution : The inclusion of a fluorine atom at the 4-position of the benzene (B151609) ring is a strategic modification. Fluorine substitution is a widely used tactic in medicinal chemistry to enhance metabolic stability, improve binding affinity to target proteins, and modulate physicochemical properties like lipophilicity. evitachem.com

Lead Compound Potential : The compound serves as a valuable lead structure for the development of new therapeutic agents. evitachem.com Its core structure can be systematically modified to explore structure-activity relationships (SAR) and optimize for potency and selectivity against specific biological targets. evitachem.com

The synthesis of this compound typically involves the reaction of a quinoline derivative, specifically 3-aminoquinoline (B160951), with 4-fluorobenzenesulfonyl chloride. researchgate.netevitachem.com

Current Research Landscape and Emerging Trends for the Compound's Structural Class

The research landscape for quinoline-sulfonamide derivatives is dynamic and expanding. A significant focus of current research is on their potential as anticancer agents. mdpi.commdpi.com Many derivatives have been synthesized and evaluated for their ability to inhibit various cancer-related enzymes or cellular processes.

Emerging trends in the investigation of this structural class include:

Enzyme Inhibition : Quinoline-sulfonamides are being extensively studied as inhibitors of specific enzymes implicated in disease. A notable area of research is their activity as carbonic anhydrase inhibitors, particularly against tumor-associated isoforms like hCA IX. nih.govresearchgate.net Certain derivatives have shown potent, single-digit nanomolar inhibition of these enzymes. nih.govresearchgate.net Other research has explored their role as pyruvate (B1213749) kinase M2 (PKM2) modulators and lactate (B86563) dehydrogenase A (LDHA) inhibitors, both of which are key targets in cancer metabolism. mdpi.com

Kinase Inhibitors : The quinoline core is present in several clinically approved tyrosine kinase inhibitors. mdpi.com Consequently, quinoline-sulfonamide hybrids are being investigated for their potential to inhibit various kinases involved in cell signaling and proliferation pathways.

Antimicrobial Agents : There is continued interest in developing novel quinoline-sulfonamide derivatives to combat infectious diseases, including those caused by drug-resistant bacteria. nih.govmdpi.com

The table below summarizes the inhibitory activity of some representative quinoline-based sulfonamide compounds against various human carbonic anhydrase (hCA) isoforms.

| Compound | hCA I (Kᵢ in nM) | hCA II (Kᵢ in nM) | hCA IX (Kᵢ in nM) | hCA XII (Kᵢ in nM) |

| 11c | 105.3 | 215.4 | 8.4 | 105.7 |

| 13a | 55.4 | 112.7 | 25.8 | 9.8 |

| 13b | 121.6 | 158.9 | 5.5 | 13.2 |

| 13c | 101.9 | 134.5 | 18.6 | 8.7 |

| AAZ (Standard) | 250 | 12 | 25 | 5.7 |

| Data sourced from a study on quinoline-based benzenesulfonamides as carbonic anhydrase inhibitors. nih.govresearchgate.net Kᵢ represents the inhibition constant. |

This targeted research approach, focusing on specific molecular targets, underscores the evolution from broad-spectrum screening to rational, mechanism-based drug design for the quinoline-sulfonamide class of compounds.

Structure

3D Structure

Properties

IUPAC Name |

4-fluoro-N-quinolin-3-ylbenzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11FN2O2S/c16-12-5-7-14(8-6-12)21(19,20)18-13-9-11-3-1-2-4-15(11)17-10-13/h1-10,18H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ATJRLQAMNWXNJH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(C=N2)NS(=O)(=O)C3=CC=C(C=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11FN2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

302.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Derivatization Strategies

General Synthetic Routes to Quinoline-Benzenesulfonamide Compounds

The construction of the quinoline-benzenesulfonamide framework can be achieved through several strategic approaches, each offering distinct advantages in terms of efficiency, versatility, and substrate scope.

Multi-step syntheses are common for constructing complex molecules like quinoline-benzenesulfonamides, allowing for the sequential and controlled introduction of different structural components. A frequent strategy involves the initial formation of a functionalized quinoline (B57606) core, followed by the attachment of the benzenesulfonamide (B165840) moiety.

For instance, a series of quinoline-sulfonamide hybrid compounds, QS(1–12), were synthesized in excellent yields (85–92%) through a two-step process. nih.gov The synthesis begins with the condensation of 4,7-dichloroquinoline (B193633) with either p-phenylenediamine (B122844) or m-phenylenediamine, catalyzed by p-toluenesulfonic acid (p-TSA), to yield key diamine intermediates. nih.gov These intermediates are then reacted with various substituted benzenesulfonyl chlorides in the presence of triethylamine (B128534) (TEA) in dimethylformamide (DMF) to produce the final sulfonamide derivatives. nih.gov The formation of the sulfonamide linkage is confirmed by the appearance of a characteristic –NH– peak in the 1H NMR spectra between 10.12 and 10.49 ppm. nih.gov

Another multi-step approach involves building the quinoline ring from acyclic precursors and then introducing the sulfonamide group. For example, the synthesis of certain quinoline derivatives bearing a benzenesulfonamide moiety starts with the preparation of a complex quinoline structure, which is then further functionalized. iaea.org This highlights the modularity of multi-step syntheses, where complex scaffolds can be assembled piece by piece.

A straightforward and efficient two-step procedure to obtain quinoline-sulfonamide derivatives involves acylation followed by complexation. nih.gov In the first step, an aminoquinoline (such as 3-, 4-, or 8-aminoquinoline) is acylated using a substituted 4-R-benzenesulfonyl chloride. nih.gov This reaction yields the corresponding N-(quinolin-yl)benzenesulfonamide ligand. nih.gov

In the second step, these ligands can be complexed with various metal salts, such as acetates (Cu²⁺, Co²⁺, Cd²⁺) or chlorides (Zn²⁺), to form hybrid quinoline-sulfonamide metal complexes. nih.gov This method is notable for its simplicity and efficiency in producing both the core organic scaffold and its corresponding metal complexes. nih.gov

Modern cross-coupling reactions are powerful tools for constructing the quinoline-benzenesulfonamide scaffold, offering high efficiency and functional group tolerance.

The Suzuki-Miyaura cross-coupling reaction is widely used to form carbon-carbon bonds. wikipedia.orgorganic-chemistry.org This palladium-catalyzed reaction couples organoboron compounds (like phenylboronic acids) with organohalides. wikipedia.org In the context of quinoline synthesis, it has been employed to create aryl-quinolines from haloquinolines. For example, dichlorobis(triphenylphosphine)palladium(II) catalyzes the coupling of 6-bromo- and 6,8-dibromo-1,2,3,4-tetrahydroquinolines with substituted phenylboronic acids to yield the corresponding 6-aryl- and 6,8-diaryl-tetrahydroquinolines in high yields (68%–82%). researchgate.net This methodology is crucial for building bi-aryl systems inherent to many complex quinoline derivatives. researchgate.netnih.gov

Acid-amine cross-coupling represents an emerging strategy to form C-N bonds, directly linking carboxylic acids and amines. While the direct cross-coupling of an amine and a carboxylic acid to form a C(sp³)–C(sp³) bond has been reported, its application to form the sulfonamide linkage in this specific scaffold is a developing area. umich.edu More established methods involve the conversion of carboxylic acids into sulfonyl chlorides, which then readily react with amines in a one-pot procedure to form sulfonamides. nih.gov This decarboxylative chlorosulfonylation approach broadens the pool of accessible starting materials. nih.gov

The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) , a cornerstone of "click chemistry," is used to construct triazole rings, which can serve as stable linkers within a larger molecular framework. This reaction has been applied to synthesize novel triazolyl-substituted quinolines by reacting an azidoquinoline with a terminal alkyne. nih.govresearchgate.net This strategy allows for the modular construction of complex quinoline-based structures by linking different molecular fragments through a robust triazole bridge. nih.govresearchgate.net

In line with the principles of green chemistry, several environmentally benign methods for quinoline synthesis have been developed. These techniques aim to reduce waste, avoid hazardous solvents, and improve energy efficiency. nih.govresearchgate.net

Solvent-free synthesis is a key green approach. For example, the Friedländer synthesis of quinoline derivatives can be performed without solvents using Eaton's reagent (phosphorus pentoxide in methanesulfonic acid) as a catalyst. researchgate.net This method has been used to synthesize 2-acetylquinolines in high yields (85-96%) from o-aminoarylketones and a 1,2-diketone. researchgate.net Eaton's reagent acts as a powerful desiccant and cyclizing agent in this process. researchgate.net

Microwave irradiation combined with reusable catalysts offers another eco-friendly alternative. The Friedländer quinoline synthesis can be efficiently mediated by Nafion NR50, a reusable solid acid catalyst, in ethanol (B145695) under microwave conditions. organic-chemistry.org This approach is atom-economic, operationally simple, and allows for the synthesis of polysubstituted quinolines in very good yields. organic-chemistry.org The use of ionic liquids as recyclable reaction media or catalysts also represents a greener alternative to traditional methods. nih.govmdpi.com

Synthesis of Analogues and Derivatives of 4-FLUORO-N-(QUINOLIN-3-YL)BENZENESULFONAMIDE

The synthesis of analogues of the title compound allows for systematic exploration of structure-activity relationships (SAR). Modifications are typically made to either the benzenesulfonamide part or the quinoline ring system.

Varying the substituents on the benzenesulfonamide ring is a common strategy to modulate the compound's physicochemical and biological properties. This is generally achieved by using different substituted benzenesulfonyl chlorides during the synthesis.

A general procedure for synthesizing quinoline-8-sulfonamide (B86410) derivatives involves dissolving quinoline-8-sulfonyl chloride in dichloromethane, followed by the addition of a substituted amine in the presence of pyridine. rsc.org This straightforward method allows for the creation of a library of compounds with diverse functionalities on the amine part attached to the sulfonyl group. rsc.org

In another example, a series of quinoline-based benzenesulfonamides were synthesized where the position of the sulfonamide group on an aniline (B41778) linker was varied. This was achieved by starting with different isomers of aminobenzenesulfonamide, allowing for the preparation of ortho-, meta-, and para-substituted analogues. nih.gov The synthesis of disubstituted benzenesulfonamide analogues has also been explored, starting from a substituted aniline which is converted to the corresponding benzenesulfonyl chloride via a Sandmeyer reaction, followed by amination and subsequent coupling to the quinoline core. nih.gov

Below is a table summarizing the synthesis of various quinoline-benzenesulfonamide derivatives with modifications on the benzenesulfonamide portion, showcasing different synthetic conditions and resulting yields.

| Starting Materials | Reaction Conditions | Product Type | Yield (%) | Reference |

| 4,7-dichloroquinoline, p-phenylenediamine, substituted benzenesulfonyl chlorides | 1. p-TSA, EtOH, heat; 2. TEA, DMF, RT to 60 °C | N-(4-((7-chloroquinolin-4-yl)amino)phenyl)benzenesulfonamides | 85-92 | nih.gov |

| 3-aminoquinoline (B160951), 4-chlorobenzenesulfonyl chloride | Acylation | N-(quinolin-3-yl)-4-chlorobenzenesulfonamide | N/A | nih.gov |

| 6-bromo-1,2,3,4-tetrahydroquinoline, substituted phenylboronic acids | PdCl₂(PPh₃)₂, Na₂CO₃, Toluene/EtOH/H₂O, Reflux | 6-Aryl-1,2,3,4-tetrahydroquinolines | 68-82 | researchgate.net |

| Quinoline-8-sulfonyl chloride, various substituted amines | Pyridine, Dichloromethane, 10 °C to RT | N-substituted quinoline-8-sulfonamides | 80-90 | rsc.org |

N/A: Not Available in the source.

These synthetic strategies provide a robust toolbox for medicinal chemists to generate a wide array of analogues of 4-fluoro-N-(quinolin-3-yl)benzenesulfonamide, enabling detailed investigation into their potential as therapeutic agents.

Substitutions and Structural Variations on the Quinoline Ring

Modifying the quinoline ring is a key strategy for refining the biological and physicochemical properties of the parent compound. Researchers have introduced a variety of substituents at different positions on the quinoline nucleus to create novel derivatives. These substitutions can influence factors such as lipophilicity, electronic properties, and steric interactions with biological targets.

A common approach involves the synthesis of 4-anilinoquinoline derivatives, which are then used to create quinoline-based sulfonamides. nih.govresearchgate.net For instance, the synthesis can start from substituted anilines, which are cyclized to form 6-substituted 4-hydroxyquinolines. nih.gov These intermediates are subsequently converted to 4-chloroquinolines, providing a reactive site for coupling with aminosulfonamides. nih.govresearchgate.net This methodology allows for the introduction of various functional groups onto the quinoline ring.

Research has shown that substitutions at the C4, C6, C7, and C8 positions are of particular interest. researchgate.netnih.gov For example, a series of N-(7-chloro-quinolinyl-4-yl)-benzene-diamine intermediates have been synthesized and subsequently reacted with various benzenesulfonyl chlorides to yield a library of compounds. nih.govresearchgate.net Other studies have focused on incorporating groups like methyl (-CH₃), methoxy (B1213986) (-OCH₃), chloro (-Cl), and trifluoromethyl (-CF₃) onto the quinoline scaffold. nih.gov The introduction of two trifluoromethyl groups has also been explored. nih.gov

The table below summarizes representative examples of structural variations on the quinoline ring.

| Compound Class | Quinoline Substituent(s) | Synthetic Precursor | General Yield | Reference |

|---|---|---|---|---|

| 6-Methoxy-4-anilinoquinoline Sulfonamides | 6-OCH₃ | 6-Methoxy-4-chloroquinoline | 69% | nih.govresearchgate.net |

| 6-Chloro-4-anilinoquinoline Sulfonamides | 6-Cl | 4,6-Dichloroquinoline | Good | nih.govresearchgate.net |

| 5,7-Bis(trifluoromethyl)quinoline Sulfonamides | 5,7-di(CF₃) | 4-Chloro-5,7-bis(trifluoromethyl)quinoline | Good | nih.gov |

| 7-Chloroquinoline Sulfonamides | 7-Cl | 4,7-Dichloroquinoline | 85-92% | nih.govresearchgate.net |

| 4,6-Dimethoxyquinoline-piperazine Sulfonamides | 4,6-di(OCH₃) | 4,6-dimethoxy quinoline | Good | nih.gov |

Linker Elongation and Heterocyclic Hybridization Strategies

Beyond direct substitution on the aromatic rings, advanced derivatization strategies involve modifying the linkage between the quinoline and benzenesulfonamide moieties or hybridizing the core structure with other heterocyclic systems. nih.govnih.govmdpi.com These approaches aim to create novel chemical entities with potentially enhanced or entirely new biological activities. researchgate.net

Linker Elongation: This strategy involves replacing the direct N-S sulfonamide bond with a longer or more complex linker. A notable example is the replacement of the amino linker with a hydrazide linker. nih.govresearchgate.net This was achieved by reacting a 4-chloroquinoline (B167314) derivative with 4-(hydrazinecarbonyl)benzenesulfonamide, successfully elongating the connection between the two core motifs. nih.gov In another approach, a thioacetamide (B46855) linker has been used to hybridize a dihydropyrimidine (B8664642) scaffold with various substituted benzenesulfonamides, demonstrating the versatility of linker modification. nih.govmdpi.com

Heterocyclic Hybridization: Molecular hybridization is a drug design strategy that combines two or more pharmacophoric units from different bioactive compounds into a single molecule. researchgate.net This can lead to hybrid molecules with improved affinity, a better selectivity profile, or a dual mechanism of action. researchgate.net In the context of quinoline-sulfonamides, this has been explored by incorporating other heterocyclic rings.

Examples of this strategy include:

Piperazine (B1678402) Hybrids: Synthesizing novel compounds where a piperazine ring is coupled to a substituted quinoline and a sulfonamide moiety. nih.gov

Imidazole (B134444)/Benzimidazole (B57391) Hybrids: Creating hybrid molecules that incorporate imidazole or benzimidazole structures with the quinoline core. nih.gov

s-Triazine Hybrids: Coupling the quinoline ring system with an s-triazine pharmacophore to generate new derivatives.

The table below provides an overview of these advanced derivatization strategies.

| Strategy | Original Moiety/Linker | New Moiety/Linker | Resulting Compound Class | Reference |

|---|---|---|---|---|

| Linker Elongation | Amino Linker | Hydrazide Linker | Quinoline-Hydrazide-Benzenesulfonamide | nih.govresearchgate.net |

| Linker Elongation | (Not specified) | Thioacetamide Linker | Pyrimidine-Thioacetamide-Benzenesulfonamide | nih.govmdpi.com |

| Heterocyclic Hybridization | (Scaffold) | Piperazine | Quinoline-Piperazine-Sulfonamide Hybrids | nih.gov |

| Heterocyclic Hybridization | (Scaffold) | Imidazole/Benzimidazole | Quinoline-Imidazole Hybrids | nih.gov |

| Heterocyclic Hybridization | (Scaffold) | s-Triazine | Quinoline-s-Triazine Hybrids |

Optimization of Reaction Conditions and Yields

The efficient synthesis of 4-fluoro-N-(quinolin-3-yl)benzenesulfonamide and its derivatives is contingent upon the careful optimization of reaction conditions to maximize yields and purity while minimizing side products. evitachem.com Key parameters that are frequently adjusted include the choice of solvent, base, catalyst, reaction temperature, and duration.

The formation of the sulfonamide bond, typically achieved by reacting an aminoquinoline with a benzenesulfonyl chloride, is a critical step. nih.govevitachem.com Studies have shown that the selection of solvent and base can significantly impact the reaction's efficiency. For instance, the synthesis of quinoline-sulfonamide hybrids has been successfully carried out using dimethylformamide (DMF) as the solvent and triethylamine (TEA) as the base, with reactions proceeding at temperatures from room temperature to 60 °C for 12–16 hours, achieving excellent yields of 85–92%. nih.govresearchgate.net Other common solvents include dichloromethane. evitachem.com

Catalysts can also play a crucial role. The condensation of 4,7-dichloroquinoline with phenylenediamines has been performed in the presence of p-toluenesulfonic acid (p-TSA) as a catalyst. nih.govresearchgate.net

Microwave-assisted synthesis has emerged as a valuable technique for accelerating these reactions. The cyclization of precursors to form the quinoline ring, for example, can be achieved via microwave irradiation for just 10–15 minutes at 250 °C, yielding the product in the 66–70% range. nih.govresearchgate.net

The following table details various reaction conditions and their impact on the synthesis of quinoline-sulfonamide derivatives.

| Reaction Step | Solvent | Base/Catalyst | Temperature | Time | Yield | Reference |

|---|---|---|---|---|---|---|

| Sulfonamide Formation | DMF | TEA (base) | RT - 60 °C | 12-16 h | 85-92% | nih.govresearchgate.net |

| Anilinoquinoline Formation | Ethanol | p-TSA (catalyst) | Reflux | 3 h | Excellent | researchgate.net |

| Quinoline Cyclization | Diphenyl ether | None (Microwave) | 250 °C | 10-15 min | 66-70% | nih.govresearchgate.net |

| Chlorination of Quinoline | (excess POCl₃) | None | 90 °C | 4 h | 70-75% | nih.govresearchgate.net |

| Hydrazide Linker Formation | Isopropanol | None | Reflux | Not specified | 69% | nih.gov |

Advanced Spectroscopic and Analytical Characterization for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the structure of organic molecules by probing the magnetic properties of atomic nuclei.

¹H NMR spectroscopy would provide information about the number of different types of protons, their chemical environments, and their proximity to other protons in the molecule. The spectrum would be expected to show distinct signals for the protons on the quinoline (B57606) ring and the 4-fluorophenylsulfonyl group. The chemical shifts (δ) would be influenced by the electron-withdrawing effects of the sulfonamide and the fluorine atom. Spin-spin coupling between adjacent protons would result in characteristic splitting patterns (e.g., doublets, triplets, multiplets), which would help to establish the connectivity of the protons.

¹³C NMR spectroscopy would reveal the number of unique carbon atoms in the molecule and provide information about their chemical environment. The carbon signals for the quinoline and the 4-fluorophenylsulfonyl moieties would appear at characteristic chemical shifts. The carbon atom attached to the fluorine would show a characteristic coupling (¹JCF), providing direct evidence for the C-F bond.

¹⁹F NMR spectroscopy is highly sensitive and would show a signal corresponding to the fluorine atom on the benzenesulfonamide (B165840) ring. The chemical shift of the fluorine signal would be indicative of its electronic environment. Coupling between the fluorine and adjacent protons (³JHF) and carbons (¹JCF, ²JCF, etc.) would be observable in the respective NMR spectra, further confirming the structure.

Two-dimensional NMR techniques would be instrumental in unambiguously assigning the proton and carbon signals.

COSY (Correlation Spectroscopy) would establish correlations between coupled protons, helping to trace out the spin systems within the quinoline and fluorophenyl rings.

HSQC (Heteronuclear Single Quantum Coherence) would correlate each proton with its directly attached carbon atom.

DEPT-135 (Distortionless Enhancement by Polarization Transfer) would differentiate between CH, CH₂, and CH₃ groups, aiding in the assignment of the carbon skeleton.

Infrared (IR) Spectroscopy for Functional Group Identification

IR spectroscopy would be used to identify the characteristic functional groups present in 4-fluoro-N-(quinolin-3-yl)benzenesulfonamide. The spectrum would be expected to show characteristic absorption bands for:

N-H stretching: A band in the region of 3200-3400 cm⁻¹ corresponding to the sulfonamide N-H group.

S=O stretching: Two strong absorption bands, typically in the ranges of 1330-1370 cm⁻¹ (asymmetric) and 1140-1180 cm⁻¹ (symmetric), are characteristic of the sulfonyl group (SO₂).

C=N and C=C stretching: Aromatic ring stretching vibrations for the quinoline and benzene (B151609) rings would be observed in the 1400-1600 cm⁻¹ region.

C-F stretching: A strong absorption band in the region of 1000-1300 cm⁻¹ would indicate the presence of the carbon-fluorine bond.

S-N stretching: A band in the 900-1100 cm⁻¹ region may be attributed to the S-N bond of the sulfonamide.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry would be used to determine the molecular weight of the compound and to obtain information about its structural fragments. The mass spectrum would show a molecular ion peak (M⁺) corresponding to the exact mass of 4-fluoro-N-(quinolin-3-yl)benzenesulfonamide. The fragmentation pattern would be expected to show characteristic losses of fragments such as SO₂, the 4-fluorophenyl group, and parts of the quinoline ring, which would further support the proposed structure. High-resolution mass spectrometry (HRMS) would provide the exact molecular formula of the compound.

X-ray Diffraction Analysis for Solid-State Structure Determination

X-ray diffraction (XRD) is a powerful technique for determining the precise arrangement of atoms within a crystalline solid. While the specific crystallographic data for 4-FLUORO-N-(QUINOLIN-3-YL)BENZENESULFONAMIDE is not publicly available, an analysis of its isomer, 4-Fluoro-N-(quinolin-8-yl)benzenesulfonamide, provides significant insight into the expected structural features and the type of data obtained from an XRD study. The crystal structure of this isomer was determined by single-crystal X-ray diffraction, revealing a monoclinic crystal system. researchgate.net

| Parameter | Value |

|---|---|

| Empirical Formula | C15H11FN2O2S |

| Formula Weight | 302.32 |

| Crystal System | Monoclinic |

| Space Group | P21/c |

| a (Å) | 11.984 (1) |

| b (Å) | 12.408 (1) |

| c (Å) | 9.2792 (7) |

| β (°) | 102.74 (1) |

| Volume (ų) | 1345.82 (19) |

| Z | 4 |

| Calculated Density (Mg m⁻³) | 1.492 |

Elemental Analysis for Empirical Formula Confirmation

Elemental analysis is a fundamental technique used to determine the elemental composition of a compound. It provides the percentage of each element present, which is then compared to the theoretical values calculated from the proposed molecular formula. This comparison is crucial for confirming the empirical formula of a newly synthesized compound.

| Element | Symbol | Atomic Weight | Theoretical Percentage (%) |

|---|---|---|---|

| Carbon | C | 12.01 | 59.59 |

| Hydrogen | H | 1.01 | 3.67 |

| Fluorine | F | 19.00 | 6.28 |

| Nitrogen | N | 14.01 | 9.27 |

| Oxygen | O | 16.00 | 10.58 |

| Sulfur | S | 32.07 | 10.61 |

Chromatographic Purity Assessment (e.g., HPLC)

High-Performance Liquid Chromatography (HPLC) is a premier analytical technique for assessing the purity of a compound and for separating components in a mixture. In the context of 4-FLUORO-N-(QUINOLIN-3-YL)BENZENESULFONAMIDE, HPLC is employed to verify the absence of starting materials, by-products, and other impurities.

A typical HPLC analysis involves dissolving the compound in a suitable solvent and injecting it into a column packed with a stationary phase. A mobile phase is then pumped through the column, and the components of the sample are separated based on their differential interactions with the stationary and mobile phases. A detector, commonly a UV-Vis detector, is used to monitor the eluent, and the output is a chromatogram. The purity of the sample is determined by the relative area of the peak corresponding to the target compound. For pharmaceutical-grade compounds, purities of >98% are often required. While a specific, validated HPLC method for 4-FLUORO-N-(QUINOLIN-3-YL)BENZENESULFONAMIDE is not detailed in publicly available literature, the general approach would involve method development to optimize the separation of the main compound from any potential impurities.

| Typical HPLC Parameters | Description |

|---|---|

| Column | Reverse-phase (e.g., C18) |

| Mobile Phase | A mixture of an aqueous buffer and an organic solvent (e.g., acetonitrile or methanol) |

| Detection | UV spectrophotometry at a wavelength of maximum absorbance |

| Flow Rate | Typically 0.5-1.5 mL/min |

| Purity Specification | Generally >95-99% for research and development purposes |

Computational Chemistry and Molecular Modeling Studies

Molecular Docking Simulations for Ligand-Target Interactions

No specific molecular docking studies for 4-FLUORO-N-(QUINOLIN-3-YL)BENZENESULFONAMIDE have been identified in the reviewed literature. Such studies would be essential to predict how the compound binds to specific protein targets.

Molecular Dynamics Simulations for Conformational Stability and Binding Dynamics

There are no published molecular dynamics (MD) simulation studies for 4-FLUORO-N-(QUINOLIN-3-YL)BENZENESULFONAMIDE. MD simulations are crucial for understanding the stability of a ligand-protein complex over time, observing conformational changes, and analyzing the dynamics of their interaction. Without such studies, information on the compound's stability in a binding pocket and its dynamic behavior remains speculative.

Quantitative Structure-Activity Relationship (QSAR) Modeling

No Quantitative Structure-Activity Relationship (QSAR) models that specifically include 4-FLUORO-N-(QUINOLIN-3-YL)BENZENESULFONAMIDE could be located in the scientific literature. QSAR studies are used to correlate the chemical structure of compounds with their biological activity, but this requires a dataset of related compounds with measured activities, which does not appear to have been published for a series including this specific molecule.

Density Functional Theory (DFT) and Molecular Electrostatic Potential (MEP) Mapping

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is instrumental in predicting various molecular properties, including geometric structures, vibrational frequencies, and electronic properties like frontier molecular orbitals (HOMO and LUMO). The analysis of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) is critical as the energy gap between them helps to determine the chemical reactivity and kinetic stability of a molecule. A smaller HOMO-LUMO gap suggests higher reactivity. researchgate.net

For a molecule like 4-fluoro-N-(quinolin-3-yl)benzenesulfonamide, DFT calculations can elucidate the distribution of electron density and predict key quantum chemical descriptors. These descriptors, including electronegativity, chemical potential, hardness, and softness, offer a deeper understanding of the molecule's stability and reactivity. rsc.org

Molecular Electrostatic Potential (MEP) mapping is another powerful computational tool that illustrates the charge distribution within a molecule. The MEP map provides a visual representation of the electrostatic potential on the electron density surface, allowing for the identification of electrophilic and nucleophilic sites. researchgate.netresearchgate.net In the MEP map of 4-fluoro-N-(quinolin-3-yl)benzenesulfonamide, regions of negative potential (typically colored in shades of red) would indicate areas prone to electrophilic attack, such as around the oxygen and nitrogen atoms of the sulfonamide group and the nitrogen of the quinoline (B57606) ring. Conversely, regions of positive potential (colored in shades of blue) would highlight areas susceptible to nucleophilic attack, often found around hydrogen atoms. This information is invaluable for understanding potential intermolecular interactions, such as hydrogen bonding, which are crucial for receptor binding. researchgate.net

Table 1: Representative Quantum Chemical Descriptors Calculated by DFT

| Descriptor | Significance |

| HOMO Energy | Indicates the electron-donating ability of the molecule. |

| LUMO Energy | Indicates the electron-accepting ability of the molecule. |

| HOMO-LUMO Gap | Correlates with the chemical reactivity and stability of the molecule. |

| Electronegativity (χ) | Measures the power of an atom or group of atoms to attract electrons towards itself. |

| Chemical Hardness (η) | Measures the resistance to change in the electron distribution or charge transfer. |

| Chemical Softness (S) | The reciprocal of chemical hardness, indicating the ease of charge transfer. |

| Electrophilicity Index (ω) | A global reactivity index that measures the propensity of a species to accept electrons. |

This table represents typical descriptors obtained from DFT analysis for compounds analogous to 4-fluoro-N-(quinolin-3-yl)benzenesulfonamide.

In Silico ADME (Absorption, Distribution, Metabolism, Excretion) Prediction (Preclinical Research Focus)

The prediction of ADME properties is a critical step in the early stages of drug discovery to assess the pharmacokinetic profile of a compound. nih.gov In silico ADME prediction models utilize the chemical structure of a molecule to estimate its behavior in the human body, thereby reducing the time and cost associated with preclinical studies. nih.govijprajournal.com For 4-fluoro-N-(quinolin-3-yl)benzenesulfonamide, various computational tools and web servers can be employed to predict its ADME parameters and assess its drug-likeness. ijprajournal.com

A key aspect of ADME prediction is the evaluation of a compound's compliance with established drug-likeness rules, such as Lipinski's Rule of Five. These rules are based on the physicochemical properties of orally administered drugs and help to identify compounds with a higher probability of good oral bioavailability. The main parameters considered are molecular weight, lipophilicity (log P), number of hydrogen bond donors, and number of hydrogen bond acceptors.

Furthermore, in silico models can predict a range of other pharmacokinetic properties, including aqueous solubility, intestinal absorption, plasma protein binding, blood-brain barrier permeability, and potential for metabolism by cytochrome P450 enzymes. researchgate.netbenthamdirect.com Toxicity profiling can also be conducted to identify any potential liabilities early in the development process. nih.gov These predictions are crucial for prioritizing lead compounds and guiding further optimization efforts. researchgate.net

Table 2: Predicted In Silico ADME Properties for a Representative Quinoline-Based Sulfonamide

| ADME Property | Predicted Value/Classification | Significance |

| Absorption | ||

| Molecular Weight | < 500 g/mol | Compliance with Lipinski's Rule of Five |

| log P (Lipophilicity) | 1-3 | Optimal range for absorption and permeability |

| Human Intestinal Absorption | High | Indicates good potential for oral absorption |

| Distribution | ||

| Plasma Protein Binding | High | Affects the free concentration of the drug available to act on its target |

| Blood-Brain Barrier (BBB) Permeability | Low/Moderate | Determines the potential for central nervous system effects |

| Metabolism | ||

| CYP450 2D6 Inhibition | Non-inhibitor | Reduced risk of drug-drug interactions |

| CYP450 3A4 Inhibition | Non-inhibitor | Reduced risk of drug-drug interactions |

| Excretion | ||

| Aqueous Solubility | Moderate | Influences dissolution and absorption |

| Drug-Likeness | ||

| Lipinski's Rule of Five | 0 Violations | Indicates good oral bioavailability potential |

| Bioavailability Score | High | Overall assessment of the potential to become an oral drug |

This table presents a hypothetical but representative ADME profile for a compound with the structural features of 4-fluoro-N-(quinolin-3-yl)benzenesulfonamide, based on in silico studies of similar quinoline derivatives. nih.govresearchgate.netbenthamdirect.com

Structure Activity Relationship Sar and Ligand Design Principles

Impact of Fluoro-Substitution on Benzenesulfonamide (B165840) Moiety Activity

The presence and position of the fluorine atom on the benzenesulfonamide ring are significant determinants of the molecule's biological activity. Fluorine, being the most electronegative element, exerts a powerful influence on the electronic properties of the aromatic ring.

Electronic Effects : The fluorine atom at the para-position (C4) of the benzene (B151609) ring acts as a strong electron-withdrawing group through induction. This electronic pull can enhance the acidity of the sulfonamide N-H group, potentially leading to stronger interactions, such as hydrogen bonding, with biological targets. Studies on related benzenesulfonamide analogs have shown that electron-withdrawing substitutions (e.g., F, Cl, Br) on this ring often result in stronger biological activity compared to analogs with electron-donating groups (e.g., methyl groups).

Metabolic Stability : A common strategy in rational drug design involves the introduction of fluorine to block metabolic oxidation. The carbon-fluorine bond is exceptionally strong and resistant to cleavage by metabolic enzymes like cytochrome P450s. Placing a fluorine atom at a metabolically vulnerable position can prevent the formation of unwanted metabolites, thereby increasing the compound's bioavailability and duration of action.

Binding Interactions : Fluorine can participate in unique, non-covalent interactions with protein targets, including hydrogen bonds and multipolar interactions (e.g., with backbone carbonyls). These interactions can contribute to a higher binding affinity and selectivity for the target enzyme or receptor.

Role of Quinoline-3-yl Attachment on Biological Activity

The quinoline (B57606) scaffold is recognized as a "privileged structure" in medicinal chemistry due to its prevalence in a wide array of biologically active compounds, including natural products and synthetic drugs. Its attachment to the benzenesulfonamide moiety creates a hybrid molecule with the potential for diverse pharmacological activities.

Hydrophobic and Aromatic Interactions : The bicyclic, aromatic nature of the quinoline ring allows it to engage in significant hydrophobic and π-stacking interactions within the binding sites of target proteins. nih.gov These interactions are often crucial for anchoring the ligand in the correct orientation for optimal activity. For instance, in cancer-related carbonic anhydrase isoforms, the fused lipophilic quinoline tail is thought to achieve significant hydrophobic interactions within the enzyme's binding site. nih.gov

Scaffold for Functionalization : The quinoline ring provides multiple positions for further chemical modification. Introducing various substituents onto the quinoline ring can fine-tune the compound's steric, electronic, and pharmacokinetic properties, leading to improved potency and selectivity. nih.gov

Diverse Biological Profile : Quinoline derivatives are known to exhibit a broad spectrum of biological activities, including anticancer, antibacterial, antimalarial, and anti-inflammatory properties. nih.gov The incorporation of this moiety into the benzenesulfonamide structure is a rational design strategy to create novel therapeutic agents. nih.gov

Influence of Substituents on Quinoline Ring and Benzenesulfonamide Moiety

The biological activity of the core 4-fluoro-N-(quinolin-3-yl)benzenesulfonamide structure can be modulated by adding or altering substituents on both the quinoline and benzenesulfonamide rings.

The specific placement of functional groups is a critical factor that dictates the molecule's interaction with its biological target. Even minor changes in the position of a substituent can lead to dramatic differences in activity.

One of the most important positional considerations is on the benzenesulfonamide ring. In a study of quinoline-based benzenesulfonamides designed as carbonic anhydrase inhibitors, the position of the sulfonamide (-SO₂NH₂) group on the aniline (B41778) ring (linked to the quinoline) was systematically varied. The results clearly demonstrated a positional preference for activity.

| Sulfonamide Position | Relative Inhibitory Activity (hCA IX) | Rationale |

|---|---|---|

| Para (4-position) | Most Advantageous | Optimal orientation for the sulfonamide group to coordinate with the zinc ion in the enzyme's active site. |

| Ortho (2-position) | Less Advantageous than Para | Sub-optimal positioning relative to the zinc ion, potentially causing steric hindrance. |

| Meta (3-position) | Least Advantageous | Poor orientation for effective interaction with the catalytic zinc ion. |

Data derived from studies on quinoline-based benzenesulfonamides as carbonic anhydrase inhibitors. nih.gov

Similarly, substitutions on the quinoline ring show position-dependent effects. For example, in a series of quinoline-5-sulfonamides, an unsubstituted phenolic group at the C8 position of the quinoline ring was found to be a key structural requirement for anticancer and antibacterial activity. nih.gov The presence of a methoxy (B1213986) group at this position instead of a hydroxyl group led to a loss of this activity.

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, is fundamental to a drug's biological activity. Many biological targets, such as enzymes and receptors, are chiral and will interact differently with the stereoisomers (enantiomers or diastereomers) of a chiral ligand.

While specific enantioselectivity data for 4-fluoro-N-(quinolin-3-yl)benzenesulfonamide is not extensively documented in the reviewed literature, the general principles of stereochemistry are highly relevant. If a chiral center were introduced into the molecule, for example by adding a chiral substituent, it would be expected that the resulting enantiomers would exhibit different biological activities.

Eutomer vs. Distomer : In a pair of enantiomers, the one with the higher affinity or activity for the intended target is termed the "eutomer," while the less active one is the "distomer". researchgate.net The distomer may be completely inactive, have lower activity, or in some cases, contribute to undesirable off-target effects. researchgate.net

Chiral Synthesis : The synthesis of chiral sulfonamides often requires stereoselective methods to produce a single, desired enantiomer, thereby maximizing the therapeutic effect and minimizing potential side effects associated with the distomer. mdpi.com Therefore, should any derivative of 4-fluoro-N-(quinolin-3-yl)benzenesulfonamide be developed that contains a stereocenter, the separation and individual testing of the stereoisomers would be a crucial step in its development. researchgate.net

Rational Design Principles for Enhanced Selectivity and Potency

Rational design aims to systematically modify a lead compound to improve its therapeutic properties. For the quinoline-benzenesulfonamide scaffold, several principles can be applied to enhance potency and selectivity.

Target-Specific Modifications : A key strategy is to introduce functional groups that can form specific interactions with the target protein while disrupting interactions with off-target proteins. This can be achieved by exploiting differences in the shape, size, and electrostatic environment of the binding sites.

Blocking Metabolism : As mentioned, strategic fluorination can block metabolic pathways. manchester.ac.ukbenthamscience.com Similarly, introducing bulky groups (e.g., a t-butyl group) can sterically hinder the approach of metabolic enzymes, thereby increasing the compound's stability and duration of action. benthamscience.com

Linker Modification : The sulfonamide linker connecting the two ring systems can be altered. While the sulfonamide is often crucial for activity (e.g., as a zinc-binding group in carbonic anhydrase inhibitors), its length, rigidity, and chemical nature can be modified to achieve optimal positioning of the quinoline and benzenesulfonamide moieties within the target's binding site.

Pharmacophore Modeling and Hit-to-Lead Optimization Strategies

Pharmacophore modeling and hit-to-lead optimization are computational and medicinal chemistry strategies used to transform a moderately active "hit" compound, often identified from high-throughput screening, into a potent and developable "lead" candidate.

Pharmacophore Modeling : A pharmacophore is an abstract 3D representation of the key steric and electronic features a molecule must possess to exert a specific biological activity. dovepress.com

Ligand-Based Models : When the structure of the biological target is unknown, a pharmacophore model can be generated by aligning a set of active molecules and identifying the common features responsible for their activity (e.g., hydrogen bond donors/acceptors, hydrophobic regions, aromatic rings). nih.gov

Structure-Based Models : If the 3D structure of the target protein is available, a pharmacophore model can be derived directly from the key interactions observed between the ligand and the protein in its binding site. nih.gov This model can then be used as a 3D query to screen large virtual libraries for new compounds with different chemical scaffolds but the same essential features, or to guide the modification of the existing scaffold. dovepress.com

Hit-to-Lead Optimization : This is the process of iteratively synthesizing and testing analogs of an initial hit to improve its properties. nih.gov For a compound like 4-fluoro-N-(quinolin-3-yl)benzenesulfonamide, this process would involve:

SAR Expansion : Synthesizing a library of analogs by varying substituents at all possible positions on both the quinoline and benzenesulfonamide rings.

Potency and Selectivity Improvement : Testing these analogs to identify modifications that increase on-target activity and decrease off-target effects.

Pharmacokinetic Optimization : Improving properties such as solubility, metabolic stability, and cell permeability to ensure the compound can reach its target in a biological system. nih.govrsc.org This iterative cycle of design, synthesis, and testing is central to modern drug discovery. acs.orgacs.org

Preclinical Biological Evaluation of Quinoline Benzenesulfonamide Derivatives

Enzyme Inhibition Studies

The core of the preclinical assessment of these compounds lies in their ability to inhibit specific enzymes that are critical for the progression of various diseases. The quinoline-benzenesulfonamide scaffold has proven to be a versatile template for designing potent and selective enzyme inhibitors.

Carbonic Anhydrase (CA) Isoforms Inhibition (hCA I, II, IX, XII)

Quinoline-based benzenesulfonamides have been identified as significant inhibitors of human carbonic anhydrase (hCA) isoforms. CAs are metalloenzymes that play a crucial role in numerous physiological and pathological processes, and their inhibition is a therapeutic strategy for conditions like glaucoma, epilepsy, and cancer.

Derivatives of 3-(quinolin-4-ylamino)benzenesulfonamides have demonstrated varied inhibitory activity against the cytosolic isoforms hCA I and hCA II. For hCA I, the inhibition constants (Kᵢ) were found to be in the range of 0.966–9.091 μM, while for the more physiologically prevalent hCA II, the Kᵢ values ranged from 0.083 to 3.594 μM. nih.gov In another study, novel quinoline-based sulfonamides showed potent inhibitory activity against the tumor-associated hCA IX isoform, with Kᵢ values ranging from 5.5 to 116.2 nM. nih.gov Specifically, compounds designated as QBS 11c and 13b were highlighted as excellent single-digit nanomolar hCA IX inhibitors with Kᵢ values of 8.4 nM and 5.5 nM, respectively. nih.gov

Similarly, quinazoline-based benzenesulfonamides have also been evaluated. Certain Schiff's bases derived from a quinazoline (B50416) scaffold effectively inhibited hCA I with Kᵢ values between 52.8 and 991.7 nM. nih.gov The same series of compounds were potent inhibitors of hCA II, with Kᵢ values from 10.8 to 52.6 nM. nih.gov For the tumor-associated isoforms, these compounds displayed Kᵢ values of 22.0 to 49.2 nM against hCA IX and 5.4 to 25.5 nM against hCA XII. nih.gov Another series of 4-anilinoquinazoline-based benzenesulfonamides also showed high potency, with some compounds exhibiting folds higher potency against hCA I compared to the standard inhibitor acetazolamide. researchgate.net

Table 1: Carbonic Anhydrase Inhibition by Quinoline-Benzenesulfonamide Derivatives

| Compound Series | hCA Isoform | Inhibition Constant (Kᵢ) Range |

|---|---|---|

| 3-(Quinolin-4-ylamino)benzenesulfonamides nih.gov | hCA I | 0.966–9.091 µM |

| hCA II | 0.083–3.594 µM | |

| Quinoline-based sulfonamides nih.gov | hCA IX | 5.5–116.2 nM |

| Quinazoline-based Schiff's bases nih.gov | hCA I | 52.8–991.7 nM |

| hCA II | 10.8–52.6 nM | |

| hCA IX | 22.0–49.2 nM | |

| hCA XII | 5.4–25.5 nM |

Kinase Inhibition (e.g., PI3K, mTOR, c-Met, EGFR, AXL, PKM2, EphB3)

The quinoline-benzenesulfonamide scaffold is a recognized pharmacophore in the design of kinase inhibitors, which are pivotal in cancer therapy due to their role in cell signaling pathways that control growth, proliferation, and survival.

PI3K/mTOR Inhibition: A series of N-(5-(quinolin-6-yl)pyridin-3-yl)benzenesulfonamides were synthesized and identified as novel PI3K/mTOR dual inhibitors. One of the lead compounds, 17e, demonstrated potent inhibition of Class I PI3Ks and mTOR at low nanomolar concentrations. nih.gov This dual inhibition is a significant strategy in cancer treatment to overcome resistance mechanisms.

EGFR/c-Met Inhibition: Novel N-[4-(quinolin-4-yloxy)-phenyl]-biarylsulfonamide derivatives have been developed as dual inhibitors of both the epidermal growth factor receptor (EGFR) and the hepatocyte growth factor receptor (c-Met). nih.gov Compound 10 from this series was shown to inhibit both kinases in the nanomolar range and effectively inhibited their phosphorylation at a cellular level. nih.gov This is particularly relevant for non-small cell lung cancer (NSCLC) where acquired resistance to EGFR inhibitors can occur through c-Met amplification. nih.gov

EphB3 Inhibition: A quinazoline sulfonamide, compound 4c, was identified as a potent and selective inhibitor of the EphB3 receptor tyrosine kinase, with an IC₅₀ value of 1.04 µM. nih.govnih.gov This compound showed promising selectivity for EphB3 over other kinases like EGFR, Aurora A/B, and VEGFR2. nih.gov

PKM2 Modulation: Quinoline (B57606) sulfonamide derivatives have also been designed as modulators of the M2 isoform of pyruvate (B1213749) kinase (PKM2), a key enzyme in cancer metabolism. mdpi.com One such compound, 9a, was shown to reduce intracellular pyruvate levels in A549 lung cancer cells, indicating its ability to modulate PKM2 activity. mdpi.com

Table 2: Kinase Inhibition by Quinoline-Benzenesulfonamide Derivatives

| Compound Series | Target Kinase(s) | Potency (IC₅₀/Kᵢ) |

|---|---|---|

| N-(5-(quinolin-6-yl)pyridin-3-yl)benzenesulfonamides nih.gov | PI3K/mTOR | Low nanomolar |

| N-[4-(quinolin-4-yloxy)-phenyl]-biarylsulfonamides nih.gov | EGFR/c-Met | Nanomolar range |

| Quinazoline sulfonamide (4c) nih.govnih.gov | EphB3 | IC₅₀ = 1.04 µM |

| Quinoline-8-sulfonamides mdpi.com | PKM2 | Modulator |

Monoamine Oxidase (MAO) and Cholinesterase (ChE) Inhibition

In the context of neurodegenerative diseases like Alzheimer's, multifunctional agents targeting both monoamine oxidases (MAO-A and MAO-B) and cholinesterases (AChE and BChE) are of great interest. A series of novel quinoline-sulfonamides were designed as dual inhibitors of these enzymes. Within this series, specific compounds showed potent and selective inhibition. Compound a5 was the most potent against MAO-A with an IC₅₀ of 0.59 µM, while compound a12 , containing a fluoro group, was most potent against MAO-B with an IC₅₀ of 0.47 µM. For cholinesterases, compound a11 was the most effective against AChE (IC₅₀ = 1.10 µM), and compound a6 was the most potent BChE inhibitor (IC₅₀ = 0.58 µM).

Table 3: MAO and ChE Inhibition by Quinoline-Sulfonamide Derivatives

| Compound | Target Enzyme | IC₅₀ (µM) |

|---|---|---|

| a5 | MAO-A | 0.59 ± 0.04 |

| a12 | MAO-B | 0.47 ± 0.03 |

| a11 | AChE | 1.10 ± 0.77 |

| a6 | BChE | 0.58 ± 0.05 |

Glyoxalase-I (Glo-I) Inhibition

The glyoxalase system, particularly the enzyme Glyoxalase-I (Glo-I), is a target for cancer therapy because its overexpression is a characteristic of cancerous cells. A series of 1,4-benzenesulfonamide derivatives were designed and evaluated as Glo-I inhibitors. Among them, (E)-4-((8-hydroxyquinolin-5-yl)diazenyl) benzenesulfonamide (B165840) (28 ) displayed potent Glo-I inhibitory activity with an IC₅₀ value of 1.36 µM.

Table 4: Glyoxalase-I Inhibition by a Quinoline-Benzenesulfonamide Derivative

| Compound | Target Enzyme | IC₅₀ (µM) |

|---|---|---|

| (E)-4-((8-hydroxyquinolin-5-yl)diazenyl) benzenesulfonamide (28) | Glo-I | 1.36 |

Other Enzyme Targets

The versatility of the quinoline-benzenesulfonamide scaffold extends to other enzyme targets. A cell-permeable quinolinyl-benzenesulfonamide compound, 2,5-Dimethoxy-N-(quinolin-3-yl)benzenesulfonamide, has been identified as a potent and reversible inhibitor of tissue-nonspecific alkaline phosphatase (TNAP) with an IC₅₀ of 190 nM. researchgate.net Furthermore, N-quinoline-benzenesulfonamide (NQBS) derivatives have been found to exert their anti-lymphoma effects by targeting the NF-κB pathway through direct binding to IκBα, a component of the inhibitory trimer. nih.gov Additionally, certain 2-substituted quinolin-4-yl-benzenesulfonate derivatives have been shown to act as tubulin polymerization inhibitors, targeting the vinblastine (B1199706) binding site. nih.gov

In Vitro Cell-Based Assays

The enzymatic inhibitory activities of quinoline-benzenesulfonamide derivatives translate into significant effects at the cellular level, primarily demonstrated through anti-proliferative assays against various cancer cell lines.

Quinoline-based sulfonamides that showed potent hCA IX inhibition, namely 11c and 13b , were evaluated for their anti-proliferative effects against MDA-MB-231 and MCF-7 breast cancer cell lines under hypoxic conditions. Compound 11c exhibited IC₅₀ values of 21.2 µM and 25.4 µM against MDA-MB-231 and MCF-7 cells, respectively. nih.gov Compound 13b was more potent, with IC₅₀ values of 15.7 µM and 19.8 µM against the same cell lines. nih.gov

The PI3K/mTOR dual inhibitor, compound 17e , displayed high potency against the PC-3 prostate cancer cell line with an IC₅₀ of 80 nM. nih.gov

In another study, a series of 2-alkylthio-N-(quinazolin-2-yl)benzenesulfonamide derivatives were tested against HCT-116 (colon), MCF-7 (breast), and HeLa (cervical) cancer cell lines, with the mean IC₅₀ for the most active compounds being approximately 45 µM. researchgate.net These compounds also showed about 50% growth inhibition of RPMI-8226 (leukemia) and A549/ATCC (lung) cell lines in the NCI-60 screen. researchgate.net

The dual EGFR/c-Met inhibitor, compound 10 , effectively inhibited the viability of several NSCLC cell lines, including A549, H1975, HCC827, and H1993. nih.gov

Table 5: In Vitro Anti-proliferative Activity of Quinoline-Benzenesulfonamide Derivatives

| Compound/Series | Cell Line | Cancer Type | Potency (IC₅₀) |

|---|---|---|---|

| Quinoline-based sulfonamide (11c) nih.gov | MDA-MB-231 | Breast | 21.2 µM |

| MCF-7 | Breast | 25.4 µM | |

| Quinoline-based sulfonamide (13b) nih.gov | MDA-MB-231 | Breast | 15.7 µM |

| MCF-7 | Breast | 19.8 µM | |

| N-(5-(quinolin-6-yl)pyridin-3-yl)benzenesulfonamide (17e) nih.gov | PC-3 | Prostate | 80 nM |

| 2-alkylthio-N-(quinazolin-2-yl)benzenesulfonamides researchgate.net | HCT-116, MCF-7, HeLa | Colon, Breast, Cervical | ~45 µM |

| 2-alkylthio-N-(quinazolin-2-yl)benzenesulfonamides researchgate.net | RPMI-8226, A549/ATCC | Leukemia, Lung | ~50% growth inhibition |

| N-[4-(quinolin-4-yloxy)-phenyl]-biarylsulfonamide (10) nih.gov | A549, H1975, HCC827, H1993 | Non-Small Cell Lung | Effective inhibition |

Anticancer Activities on Diverse Cell Lines

Quinoline-benzenesulfonamide derivatives have demonstrated notable efficacy against a wide array of human cancer cell lines. Their anticancer effects are primarily attributed to their ability to inhibit cell proliferation, induce programmed cell death (apoptosis), and modulate critical cellular pathways.

The cytotoxic potential of quinoline-benzenesulfonamide derivatives has been established across numerous cancer cell lines, including those from breast (MDA-MB-231, MCF-7), cervical (HeLa), colorectal (HT-29, DLD1), lung (A549), and prostate (DU-145) cancers. The efficacy is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of a compound required to inhibit the growth of 50% of the cell population.

Studies have identified several potent analogs within this class. For instance, N-quinoline-benzenesulfonamide (NQBS) derivatives such as CU-O42, CU-O47, and CU-O75 have shown potent cytotoxic activity in models of diffuse large B-cell lymphoma (DLBCL). nih.gov Similarly, certain trifluoromethylquinoline derivatives carrying a benzenesulfonamide moiety have exhibited good activity against various cancer cell lines, with some compounds showing higher potency than the reference drug doxorubicin. nih.gov The merging of the quinoline scaffold with the benzenesulfonamide moiety is believed to target critical enzyme pathways, such as the PI3K signaling pathway, which is vital for cell growth and survival. nih.govnih.gov The anti-proliferative effects are not universal to all derivatives, with activity being highly dependent on the specific substitution patterns on both the quinoline and benzenesulfonamide rings.

| Derivative Class | Cell Line | Cancer Type | Reported IC50 (µM) | Reference |

|---|---|---|---|---|

| N-Aryl-4-substituted-pyridine-3-sulfonamides | MCF-7 | Breast Cancer | 2.5 - 5 | researchgate.net |

| N-Aryl-4-substituted-pyridine-3-sulfonamides | HCT-116 | Colon Cancer | 2.5 - 5 | researchgate.net |

| Quinazoline-Sulfonamide (Compound 4d) | Jurkat | T-cell Leukemia | 4.6 | semanticscholar.org |

| Quinazoline-Sulfonamide (Compound 4d) | THP-1 | Monocytic Leukemia | 4.2 | semanticscholar.org |

| N-quinoline-benzenesulfonamides (NQBS) | DLBCL Lines | Lymphoma | Potent Activity | nih.gov |

A key mechanism behind the anticancer activity of these derivatives is the induction of apoptosis and the disruption of the normal cell cycle progression. nih.gov The compound 2-amino-N-quinoline-8-yl-benzenesulfonamide (QBS) has been identified as a potent inducer of both cell cycle arrest and apoptosis. nih.gov

Treatment of cancer cells with these compounds often leads to cell cycle arrest at specific checkpoints, most notably the G2/M or G0/G1 phases. nih.govualberta.ca For example, QBS was found to increase the levels of cyclin B1 and phosphorylated-cdc2, which is indicative of cell cycle arrest at the G2 phase. nih.govsigmaaldrich.com Similarly, certain quinazoline-sulfonamide derivatives caused G2/M phase arrest in leukemia cell lines. semanticscholar.org This blockade of cell division prevents cancer cells from proliferating.

Following cell cycle arrest, long-term treatment with these compounds triggers the apoptotic cascade. This is evidenced by characteristic cellular changes such as DNA fragmentation, cytochrome C release from the mitochondria, and the cleavage of poly (ADP-ribose) polymerase (PARP). nih.gov The apoptotic process induced by these derivatives can be caspase-dependent, as demonstrated by the ability of a pan-caspase inhibitor to block the cell death process. nih.gov This targeted induction of cell death in malignant cells is a hallmark of a promising chemotherapeutic agent.

Recent research has uncovered the ability of quinoline-benzenesulfonamide derivatives to modulate cancer cell metabolism, a critical aspect of tumor growth and proliferation. nih.gov Cancer cells often exhibit altered metabolic pathways, such as increased glycolysis, a phenomenon known as the Warburg effect. The M2 isoform of pyruvate kinase (PKM2) is a key enzyme in this process and is considered an attractive therapeutic target. nih.govresearchgate.net

A series of quinoline-8-sulfonamide (B86410) derivatives were specifically designed as PKM2 modulators. nih.govresearchgate.net One such compound, designated 9a, was shown to significantly reduce intracellular pyruvate levels in A549 lung cancer cells by approximately 50%. nih.gov This disruption of a key glycolytic enzyme simultaneously impacts cancer cell viability and leads to a reduction in cell number, demonstrating a clear anti-proliferative effect linked to metabolic interference. nih.govresearchgate.net These findings suggest that targeting tumor metabolism is a viable mechanism of action for this class of compounds.

Antimicrobial Activities (Antibacterial, Antifungal, Antitubercular)

Beyond their anticancer properties, quinoline-benzenesulfonamide derivatives have demonstrated significant potential as antimicrobial agents. evitachem.com This includes activity against a range of bacteria, fungi, and the bacterium responsible for tuberculosis, Mycobacterium tuberculosis. nih.govnih.govresearchgate.netdp.tech

The antimicrobial efficacy of these compounds is typically assessed by determining their Minimum Inhibitory Concentration (MIC), which is the lowest concentration that prevents the visible growth of a microorganism.

Numerous studies have reported promising MIC values for various derivatives. A hybrid N-(quinolin-8-yl)-4-chloro-benzenesulfonamide cadmium (II) complex displayed excellent activity against Staphylococcus aureus and the fungus Candida albicans, with very low MIC values. nih.govresearchgate.net Another series of 4-((7-methoxyquinolin-4-yl) amino)-N-(substituted) benzenesulfonamides also showed potent antimicrobial effects, with one derivative proving particularly effective against Escherichia coli (MIC = 7.812 µg/mL). nih.gov Furthermore, certain quinoline derivatives have exhibited remarkable antitubercular activity, with MIC values against the M. tuberculosis H37Rv strain as low as 2 µg/mL. nih.gov

| Derivative | Microorganism | Type | Reported MIC | Reference |

|---|---|---|---|---|

| N-(quinolin-8-yl)-4-chloro-benzenesulfonamide cadmium (II) complex | Staphylococcus aureus | Bacteria (Gram+) | 1.904 µg/mL | nih.govresearchgate.net |

| N-(quinolin-8-yl)-4-chloro-benzenesulfonamide cadmium (II) complex | Escherichia coli | Bacteria (Gram-) | 60.9 µg/mL | nih.govresearchgate.net |

| N-(quinolin-8-yl)-4-chloro-benzenesulfonamide cadmium (II) complex | Candida albicans | Fungus | 1.904 µg/mL | nih.govresearchgate.net |

| 4-((7-methoxyquinolin-4-yl) amino)-N-(pyrimidin-2-yl)benzenesulfonamide (3l) | Escherichia coli | Bacteria (Gram-) | 7.812 µg/mL | nih.gov |

| 4-((7-methoxyquinolin-4-yl) amino)-N-(pyrimidin-2-yl)benzenesulfonamide (3l) | Candida albicans | Fungus | 31.125 µg/mL | nih.gov |

| Quinoline-thiosemicarbazide derivative (Compound 5) | Mycobacterium tuberculosis H37Rv | Bacteria (TB) | 2 µg/mL | nih.gov |

Bacterial biofilms are structured communities of cells that adhere to surfaces and are encased in a self-produced matrix, making them notoriously resistant to conventional antibiotics. Several quinoline-benzenesulfonamide derivatives have shown the ability to inhibit the formation of these biofilms.

One study investigating derivatives of 7-methoxyquinoline (B23528) bearing a sulfonamide moiety found a compound that could effectively inhibit biofilm formation by pathogenic microbes isolated from the urinary tract. nih.gov At a concentration of 10.0 µg/mL, this compound achieved biofilm inhibition percentages of 94.60% for E. coli, 91.74% for P. aeruginosa, and 98.03% for C. neoformans. nih.gov The mechanism for this activity may involve damage to the bacterial cell membrane, as evidenced by an increase in protein leakage from treated cells. nih.gov The quinoline derivative HT61 has also been shown to be effective at reducing the viability of S. aureus biofilms. sgul.ac.uk This antibiofilm activity represents a significant advantage, as it could help address chronic and persistent infections that are difficult to treat with current therapies.

Antimalarial Activity

The quinoline nucleus is a cornerstone in the development of antimalarial drugs, and its hybridization with other pharmacophores, such as the benzenesulfonamide moiety, has been explored to develop novel agents with enhanced activity, particularly against resistant strains of Plasmodium falciparum. Research into quinoline-sulfonamide hybrids has demonstrated significant schizonticidal activity in the blood during in vitro testing.

Several quinoline-sulfonamide hybrid compounds have shown potent activity against both chloroquine-sensitive (3D7) and chloroquine-resistant (K1, W2) strains of P. falciparum. mdpi.com For instance, certain hybrids developed by Pinheiro et al. displayed IC₅₀ values ranging from 0.05 to 1.63 μM, with some compounds showing greater potency than chloroquine (B1663885) and sulfadoxine. mdpi.com Similarly, other reported quinoline-sulfonamide hybrids have exhibited IC₅₀ values of 0.05 and 0.01 μM against the 3D7 strain and 0.41 and 0.36 μM against the K1 resistant strain. mdpi.com The primary mechanism of action for these compounds is believed to be the inhibition of hemozoin formation, a critical detoxification process for the parasite. mdpi.com The structure-activity relationship studies suggest that the 7-chloro-4-aminoquinoline core is crucial for activity. mdpi.comresearchgate.net

| Compound Class | P. falciparum Strain | Reported IC₅₀ (μM) | Reference |

|---|---|---|---|

| Quinoline-Sulfonamide Hybrid (Pinheiro et al.) | Not Specified | 0.05 - 1.63 | mdpi.com |

| Quinoline-Sulfonamide Hybrid (Verma et al.) | 3D7 (Sensitive) | 0.01 - 0.05 | mdpi.com |

| K1 (Resistant) | 0.36 - 0.41 |

Antitrypanosomal Activity

Derivatives combining a quinoline core with a benzenesulfonamide structure have been synthesized and evaluated for their potential to treat human African trypanosomiasis (HAT). A study focusing on new amide derivatives of 3-aminoquinoline (B160951) bearing a substituted benzenesulphonamide moiety revealed exceptionally potent in vitro activity against Trypanosoma brucei gambiense. plos.orgnih.govnih.gov

In this series, several compounds demonstrated significantly greater potency than the standard drug melarsoprol. plos.org The most promising derivatives exhibited IC₅₀ values in the low nanomolar range, with two compounds showing an IC₅₀ of 1.0 nM, compared to an IC₅₀ of 5.0 nM for melarsoprol. plos.orgnih.gov Structure-activity relationship analysis indicated that substitutions on the benzenesulfonamide ring play a critical role in the compound's efficacy. Derivatives featuring a 4-nitrobenzenesulphonamide group were consistently the most active, followed by 4-methylbenzenesulphonamide and unsubstituted benzenesulphonamide derivatives. plos.org This suggests that an electron-withdrawing group at the para position of the benzene (B151609) ring enhances antitrypanosomal activity. plos.org

| Compound Derivative Class | Key Structural Feature | IC₅₀ (nM) vs T. b. gambiense | Reference |

|---|---|---|---|

| Quinoline-Carboxamide-Benzenesulfonamide | L-valine, 4-methylbenzenesulfonamide | 1.0 | plos.orgnih.gov |

| Quinoline-Carboxamide-Benzenesulfonamide | L-valine, 4-nitrobenzenesulphonamide | 1.0 | plos.orgnih.gov |

| Quinoline-Carboxamide-Benzenesulfonamide | L-proline, 4-nitrobenzenesulphonamide | 2.0 | plos.org |

| Quinoline-Carboxamide-Benzenesulfonamide | L-hydroxyproline, 4-nitrobenzenesulphonamide | 3.0 | plos.org |

| Melarsoprol (Reference Drug) | - | 5.0 | plos.orgnih.gov |

Preclinical In Vivo Studies (Mechanistic/Efficacy in Animal Models, excluding human trials)

While in vitro studies have been promising, the progression of quinoline-benzenesulfonamide derivatives into in vivo animal models is a critical step for validation. For antimalarial activity, a quinoline-sulfonamide hybrid featuring a hydrazine (B178648) linker was reported to be effective in vivo against Plasmodium berghei in a mouse model. mdpi.com This compound led to a significant reduction in blood parasitemia, demonstrating the potential of this chemical class to translate in vitro potency into in vivo efficacy. mdpi.com Other related quinoline derivatives have also shown positive results in P. berghei-infected mice. researchgate.netnih.gov Furthermore, a quinoline-4-carboxamide derivative, a structurally related compound, demonstrated excellent oral efficacy in a P. berghei mouse model, with an ED₉₀ value below 1 mg/kg. sonar.ch

For antitrypanosomal activity, the reviewed literature on quinoline-benzenesulfonamide derivatives primarily focuses on in vitro results, and specific in vivo efficacy studies against Trypanosoma in animal models are not yet extensively reported. plos.orgnih.gov

Mechanistic studies on the broader N-quinoline-benzenesulfonamide (NQBS) scaffold have been conducted in other disease models, providing insight into how these molecules function at a cellular level. In mouse models of aggressive lymphoma, NQBS derivatives were found to exert a potent anti-tumor effect. nih.gov The mechanism was identified as the inhibition of nuclear factor-κB (NF-κB) translocation by stabilizing the NF-κB trimer in the cytoplasm. nih.gov A whole cellular thermal shift assay confirmed the direct binding of the NQBS compound to IκBα, an inhibitory component of the trimer. nih.gov Although this research was conducted in the context of cancer, it reveals a fundamental mechanism of action for the N-quinoline-benzenesulfonamide scaffold, demonstrating its ability to directly engage with and modulate critical protein-protein interactions within a cell. nih.gov

Mechanism of Action Studies at Molecular and Cellular Levels

Molecular Target Identification and Validation

While a single, definitive molecular target for 4-fluoro-N-(quinolin-3-yl)benzenesulfonamide has not been exclusively validated, research on structurally similar compounds points toward several potential protein targets. The N-(quinolin-yl)benzenesulfonamide scaffold is a key feature in compounds designed as dual inhibitors of Phosphoinositide 3-kinase (PI3K) and the mammalian target of rapamycin (B549165) (mTOR). researchgate.net Furthermore, related 4-aryl-3-arylsulfonyl-quinoline derivatives have been identified as negative allosteric modulators of the metabotropic glutamate (B1630785) receptor 5 (mGluR5). nih.gov The broader class of sulfonamides is also known to target metalloenzymes, such as carbonic anhydrase. nih.gov

| Potential Molecular Target | Associated Compound Class/Scaffold | Evidence/Activity | Reference |

|---|---|---|---|

| PI3K/mTOR | N-(5-(quinolin-6-yl)pyridin-3-yl)benzenesulfonamides | Identified as potent PI3K/mTOR dual inhibitors for cancer therapy. | researchgate.net |

| mGluR5 | 4-Aryl-3-arylsulfonyl-quinolines | Act as negative allosteric modulators. | nih.gov |

| Carbonic Anhydrases | Synthetic sulfonamides (e.g., 4-Fluoro-N-(4-sulfamoylbenzyl) Benzene (B151609) Sulfonamide) | Demonstrated carbonic anhydrase inhibitory activity. | nih.gov |

Cellular Pathway Modulation

The potential molecular targets of 4-fluoro-N-(quinolin-3-yl)benzenesulfonamide are integral components of major cellular signaling pathways that regulate cell growth, survival, and motility.

The PI3K/Akt/mTOR pathway is a critical signaling cascade that promotes cell survival and proliferation and is frequently hyperactivated in cancer. nih.govmdpi.com The discovery that N-(...quinolin...)-benzenesulfonamide scaffolds can act as dual inhibitors of PI3K and mTOR suggests a direct mechanism for modulating this pathway. researchgate.net A related compound containing a 4-fluorobenzenesulfonamide (B1215347) moiety also demonstrated excellent inhibitory activity against both PI3K and mTOR. nih.gov By inhibiting these key kinases, such compounds can block downstream signaling, leading to decreased cell proliferation and survival. nih.govresearchgate.net

Cells possess complex DNA repair pathways to fix damage and maintain genomic integrity. The Base Excision Repair (BER) pathway is crucial for repairing DNA damage caused by certain classes of chemotherapeutic agents. nih.gov Poly(ADP-ribose) polymerase (PARP) is a key enzyme in the BER pathway. While direct evidence is pending, inhibitors of cellular pathways are often explored in combination therapies. For example, PARP inhibitors, which disrupt BER, can sensitize cancer cells to agents that cause DNA damage repaired by this pathway. nih.gov The potential anti-cancer activity of sulfonamide derivatives could involve modulation of or synergy with inhibitors of DNA repair pathways. evitachem.com

The Rho-associated protein kinase (ROCK) is a key regulator of the actin cytoskeleton and is involved in cell adhesion, motility, and contraction. google.com Inhibition of ROCK is a therapeutic strategy being explored for various conditions. nih.gov While there is no direct published evidence linking 4-fluoro-N-(quinolin-3-yl)benzenesulfonamide to ROCK inhibition, the investigation of small molecule kinase inhibitors often reveals activity across multiple targets. Given the established role of ROCK in cellular dynamics, it represents a potential pathway that could be modulated by kinase-inhibiting compounds. google.comnih.gov

Cell Death Pathways and Signalling Events

Studies on related sulfonamide derivatives have demonstrated a capacity to induce programmed cell death, or apoptosis, through specific signaling events. A primary mechanism involves the generation of reactive oxygen species (ROS). nih.govnih.gov

ROS are chemically reactive molecules containing oxygen that, at high levels, can induce oxidative stress and damage cellular components, ultimately triggering apoptosis. nih.gov Research on a benzo(1,3)dioxol-based sulfonamide derivative showed it could significantly increase ROS production in colorectal cancer cells. nih.gov This increase in ROS was linked to the activation of the JNK signaling pathway and subsequent apoptosis. The induction of cell death could be reversed by treatment with an ROS scavenger, confirming that the effect was at least partially dependent on ROS generation. nih.gov Another aminobenzenesulfonamide derivative was also found to induce apoptosis in cancer cells mediated by increased ROS production. nih.gov